2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine
Description
This compound is a boronic ester derivative featuring a pyridine core substituted with a trifluoromethoxy group at the 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and agrochemicals . The trifluoromethoxy group enhances metabolic stability and lipophilicity, making the compound valuable in drug discovery .
Properties
CAS No. |
1352645-88-5 |
|---|---|
Molecular Formula |
C12H15BF3NO3 |
Molecular Weight |
289.06 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-6-5-7-9(17-8)18-12(14,15)16/h5-7H,1-4H3 |
InChI Key |
VNXBJBZNUZKQBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where the pyridine derivative is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Biology: The compound is employed in the development of fluorescent probes and imaging agents due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
a) 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
- Key Differences : Replaces the trifluoromethoxy group with a methoxy group and introduces a trifluoromethyl group at the 6-position.
- This may enhance reactivity in cross-coupling reactions compared to the target compound.
- Molecular Weight : 303.09 g/mol .
b) 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 652148-92-0)
- Key Differences : Substitutes trifluoromethoxy with a chloro group.
- This compound is often used in coupling reactions where milder conditions are required .
c) 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Boronate Esters with Heterocyclic Systems
a) 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- Key Differences : Features a triazolo-pyridine scaffold.
b) 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
Substituent Positional Isomers
a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)piperidin-1-ium bromide
- Key Differences : Positions the boronate on a saturated piperidine ring with a trimethylsilyl group.
- However, the silyl group offers orthogonal functionalization opportunities .
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